molecular formula C26H28N4O4S B11290495 Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate

Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B11290495
M. Wt: 492.6 g/mol
InChI Key: SQHDFBVUWCISQF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[4,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate involves multiple steps, including the formation of the pyrido[4,3-d]pyrimidine core and subsequent functionalization. The synthetic route typically involves:

    Formation of the Pyrido[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.

    Functionalization: The core structure is then functionalized with various groups, including the phenethyl group and the thioacetamido group.

    Esterification: The final step involves the esterification of the benzoate group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound’s unique structure suggests potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate can be compared with other similar compounds, such as:

    Pyrido[4,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their biological activity and applications.

    Thioacetamido Compounds: These compounds contain the thioacetamido group and may have similar reactivity and applications.

    Phenethyl Derivatives: Compounds with the phenethyl group may exhibit similar biological activity and can be used for comparison in drug discovery.

The uniqueness of this compound lies in its combination of these functional groups, which may result in unique properties and applications.

Properties

Molecular Formula

C26H28N4O4S

Molecular Weight

492.6 g/mol

IUPAC Name

ethyl 4-[[2-[[4-oxo-6-(2-phenylethyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C26H28N4O4S/c1-2-34-25(33)19-8-10-20(11-9-19)27-23(31)17-35-26-28-22-13-15-30(16-21(22)24(32)29-26)14-12-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3,(H,27,31)(H,28,29,32)

InChI Key

SQHDFBVUWCISQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CCC4=CC=CC=C4)C(=O)N2

Origin of Product

United States

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